molecular formula C22H20N2O4S B2483124 Methyl 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetate CAS No. 866340-77-4

Methyl 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetate

Cat. No.: B2483124
CAS No.: 866340-77-4
M. Wt: 408.47
InChI Key: YDBHLGKWVJBTQA-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetate is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 2, a methyl group at position 7, and a sulfanylacetate side chain.

Properties

IUPAC Name

methyl 2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-13-4-9-18-15(10-13)11-17-21(28-18)23-20(14-5-7-16(26-2)8-6-14)24-22(17)29-12-19(25)27-3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBHLGKWVJBTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetate typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chromeno[2,3-D]pyrimidine core to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromeno[2,3-D]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The chromeno[2,3-D]pyrimidine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The exact molecular targets and pathways are still under investigation, but they likely involve key signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the chromenopyrimidine scaffold and the functional groups attached to the sulfanylacetate moiety. Below is a detailed comparison based on the closest analog identified in : 2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide (CAS: 872207-67-5).

Table 1: Key Structural and Physicochemical Comparisons

Property Target Compound Analog ()
Core Structure Chromeno[2,3-d]pyrimidine Chromeno[2,3-d]pyrimidine
Position 2 Substituent 4-Methoxyphenyl (polar, electron-donating) 4-Methylphenyl (nonpolar, electron-donating)
Position 7 Substituent Methyl Methyl
Sulfanyl Side Chain Methyl acetate (ester) Acetamide (amide)
Molecular Weight (g/mol) ~453.5 (estimated*) 467.6
XLogP3 ~5.9 (predicted, due to methoxy’s polarity) 6.6
Hydrogen Bond Donors 0 (ester lacks -NH) 1 (amide -NH)
Hydrogen Bond Acceptors 5 (ester carbonyl, pyrimidine N) 5 (amide carbonyl, pyrimidine N)
Topological Polar Surface Area (Ų) ~85 (estimated) 89.4

*Estimated based on substituent contributions.

Key Findings:

Substituent Effects on Lipophilicity and Solubility: The 4-methoxyphenyl group in the target compound reduces lipophilicity (lower XLogP3 vs. 6.6 in the methylphenyl analog) due to its polar methoxy (-OCH₃) group. This may enhance aqueous solubility compared to the methyl-substituted analog . The methyl acetate side chain in the target compound lacks hydrogen-bond donors, whereas the acetamide group in the analog has an -NH donor, which could improve binding to biological targets like enzymes or receptors .

Biological Implications: The ester group in the target compound may confer metabolic instability compared to the amide analog, as esters are prone to hydrolysis by esterases. This could influence pharmacokinetic profiles in drug design contexts. The methoxy group’s electron-donating nature might stabilize charge-transfer interactions in photophysical applications, a property less pronounced in the methyl-substituted analog .

Yield and purity depend on reaction conditions, such as solvent choice (e.g., dichloromethane) and catalysts .

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